Cas no 31107-20-7 (2-methyl-2-nitroso-propane)

2-methyl-2-nitroso-propane structure
2-methyl-2-nitroso-propane structure
Product Name:2-methyl-2-nitroso-propane
CAS No:31107-20-7
MF:C8H18N2O2
MW:174.240722179413
CID:310912
PubChem ID:44134826
Update Time:2025-04-23

2-methyl-2-nitroso-propane Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-nitroso-propane
    • trans-dimer of 2-methyl-2-nitrosopropane
    • (E)-di-tert-butyl-diazene N,N'-dioxide
    • 1,2-Di-tert-butyldiazene 1,2-dioxide
    • 2-Methyl-2-nitrosopropan-Dimer
    • 2-methyl-2-nitrosopropane dimer
    • dimer 2-methyl-2-nitrosopropane
    • N,N'-dioxoazobis(2-methyl-2-propane)
    • tert-butylnitroso dimer
    • TERT-NITROSOBUTANE DIMER
    • 6841-96-9
    • M1164
    • 2-Methyl-2-nitrosopropane, dimer
    • 31107-20-7
    • 2-Methyl-2-nitrosopropane
    • BIS(2-METHYL-2-NITROSOPROPANE)
    • AS-60375
    • FT-0636273
    • D95969
    • A836141
    • AKOS037645363
    • MFCD00002065
    • PKKJRWITDTTZCL-UHFFFAOYSA-N
    • Inchi: 1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3
    • InChI Key: PKKJRWITDTTZCL-UHFFFAOYSA-N
    • SMILES: O=NC(C)(C)C.O=NC(C)(C)C

Computed Properties

  • Exact Mass: 174.13700
  • Monoisotopic Mass: 174.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 53.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • Melting Point: 81-83 °C(lit.)
  • PSA: 57.50000
  • LogP: 3.10260

2-methyl-2-nitroso-propane Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on 2-methyl-2-nitroso-propane

Chemical Profile of 2-methyl-2-nitroso-propane (CAS No. 31107-20-7)

2-methyl-2-nitroso-propane, identified by the Chemical Abstracts Service registry number 31107-20-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This organonitrosative intermediate has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and medicinal chemistry. The compound features a highly reactive nitroso group, making it a valuable reagent in the formation of various nitrogen-containing heterocycles and functionalized molecules.

The nitroso functional group, characterized by the -NO group, imparts distinct reactivity to 2-methyl-2-nitroso-propane. This reactivity is pivotal in facilitating nucleophilic addition reactions, enabling the synthesis of complex molecular architectures. In recent years, advancements in synthetic methodologies have highlighted the utility of nitroso compounds as versatile building blocks in drug discovery programs. Specifically, 2-methyl-2-nitroso-propane has been explored as a precursor in the preparation of pharmacophores that exhibit promising biological activities.

Recent studies have demonstrated the role of nitroso compounds in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The reactivity of the nitroso group allows for facile functionalization, enabling chemists to design molecules with tailored biological properties. For instance, derivatives of 2-methyl-2-nitroso-propane have been investigated for their potential to interact with biological targets such as enzymes and receptors. These interactions are often mediated through covalent binding or redox processes, which can lead to inhibitory effects on pathological pathways.

The synthesis of 2-methyl-2-nitroso-propane typically involves the nitrosation of isobutylene or related substrates under controlled conditions. The process requires careful optimization to ensure high yield and purity, as side reactions can generate undesired byproducts. Modern synthetic approaches often employ catalytic systems that enhance selectivity and minimize environmental impact. Such innovations align with the growing emphasis on green chemistry principles in industrial and academic research.

In pharmaceutical applications, 2-methyl-2-nitroso-propane serves as a key intermediate in the preparation of prodrugs and bioavailable formulations. The nitroso group can be exploited to enhance metabolic stability or to facilitate targeted delivery systems. For example, researchers have explored its use in designing molecules that undergo controlled release in specific biological compartments, thereby improving therapeutic efficacy.

The chemical behavior of nitroso compounds is also influenced by their electronic environment and solvation effects. Computational studies have played a crucial role in elucidating reaction mechanisms and predicting the properties of novel derivatives. These studies often employ density functional theory (DFT) and other quantum mechanical methods to model the interactions between 2-methyl-2-nitroso-propane and biological targets. Such computational insights are invaluable for guiding experimental design and optimizing synthetic routes.

From an industrial perspective, the production and handling of 2-methyl-2-nitroso-propane require stringent quality control measures to ensure consistency and safety. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee that the compound meets regulatory standards for pharmaceutical use. Additionally, advancements in analytical techniques such as chromatography and spectroscopy have improved our ability to monitor reaction progress and assess product purity.

The future prospects for 2-methyl-2-nitroso-propane are promising, with ongoing research exploring its potential in emerging fields such as materials science and nanotechnology. The unique reactivity of its nitroso group makes it a candidate for developing novel materials with tailored electronic or optical properties. Furthermore, interdisciplinary collaborations between chemists, biologists, and engineers are expected to yield innovative applications that transcend traditional boundaries.

In conclusion, 2-methyl-2-nitroso-propane (CAS No. 31107-20-7) represents a fascinating compound with broad utility across multiple domains of science and industry. Its role as a synthetic intermediate and its potential in drug development underscore its importance in modern chemical research. As methodologies continue to evolve, we can anticipate further discoveries that will expand upon its already significant contributions.

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